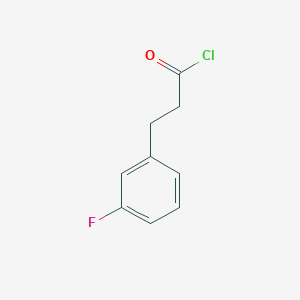

3-(3-Fluorophenyl)propanoyl chloride

Description

3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .

Propriétés

Numéro CAS |

148960-31-0 |

|---|---|

Formule moléculaire |

C9H8ClFO |

Poids moléculaire |

186.61 g/mol |

Nom IUPAC |

3-(3-fluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |

Clé InChI |

DEGMFYNULJKSFA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

SMILES canonique |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:

Key Observations :

- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.

- Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .

- Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .

Physical and Chemical Properties

- Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.

- Reactivity :

- Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .

- highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.